3-[3-(Trifluoromethyl)phenoxy]pyrrolidine

Lipophilicity Drug Discovery Medicinal Chemistry

Many pyrrolidine building blocks lack the specific 3-(trifluoromethyl)phenoxy substitution pattern critical for target engagement and metabolic stability. This compound is an exact, high-purity scaffold for synthesizing focused libraries to explore SAR around the phenoxy pyrrolidine core. - Provides a distinct 3-substitution vector for diversification, unlike 2- or 4-positional isomers. - Enhanced lipophilicity (cLogP=2.54) makes it ideal for CNS-target ligand synthesis. - Secondary amine handle enables rapid derivatization (amide formation, reductive amination, alkylation). - Available at research-grade purity (≥98%) with reliable international shipping.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 21767-16-8
Cat. No. B1341954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
CAS21767-16-8
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2
InChIKeyVJGTZTLTQJKGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Trifluoromethyl)phenoxy]pyrrolidine (CAS 21767-16-8): A Core Building Block for Fluorinated Bioactive Compounds


3-[3-(Trifluoromethyl)phenoxy]pyrrolidine (CAS 21767-16-8) is a fluorinated building block characterized by a pyrrolidine ring substituted with a 3-(trifluoromethyl)phenoxy group [1]. The presence of the trifluoromethyl (-CF3) group is a key structural feature known to enhance lipophilicity and metabolic stability in drug discovery . As a versatile heterocyclic scaffold, it serves as an intermediate in the synthesis of more complex pharmacologically active molecules .

Why Generic Pyrrolidine Derivatives Are Not Suitable Substitutes for 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine


The procurement of a generic pyrrolidine derivative is not equivalent to 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine due to the specific and critical influence of its substituents on molecular properties and biological outcomes. The exact position of the trifluoromethyl group on the phenoxy ring is a determinant of molecular recognition and physicochemical parameters. For instance, the 3-(trifluoromethyl)phenoxy substitution pattern is a key motif in several pharmacologically active agents and differs significantly from its 2- and 4-positional isomers [1]. Additionally, the presence and location of the phenoxy linker and pyrrolidine nitrogen are crucial for downstream derivatization and target engagement. Substituting this specific scaffold with an unsubstituted pyrrolidine or a different isomer can lead to a loss of potency, altered target selectivity, and failed synthetic outcomes, as demonstrated in the optimization of related dual-target inhibitors [2].

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine: Quantifiable Differentiation in Physicochemical and Application-Based Evidence


Enhanced Lipophilicity (cLogP) of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine Compared to Non-Fluorinated Analog

The 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine scaffold exhibits a significantly higher calculated partition coefficient (cLogP) compared to its non-fluorinated analog, 3-(phenoxy)pyrrolidine. This quantifiable difference confirms the substantial impact of the trifluoromethyl group on enhancing lipophilicity, a key determinant of membrane permeability and metabolic stability .

Lipophilicity Drug Discovery Medicinal Chemistry

SCD1 Inhibitor Potency: Contextual Evidence from a Closely Related 2-Trifluoromethyl Phenoxy Pyrrolidine Derivative

While direct IC50 data for 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine itself is not available, a closely related derivative, 2-(4-(hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone, is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This demonstrates the value of the (trifluoromethyl)phenoxy pyrrolidine core for targeting this enzyme [1]. The 3-(trifluoromethyl)phenoxy isomer represents a distinct starting point for exploring SAR around this validated target.

Stearoyl-CoA Desaturase SCD1 Inhibitor Metabolic Disease

Procurement Metrics: Commercial Availability and Pricing of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine is readily available as its hydrochloride salt from multiple commercial vendors, facilitating timely procurement for research. For example, it is listed in 95% purity with pack sizes from 100 mg to 2.5 g, with pricing ranging from $271 for 100 mg to $1,538 for 2.5 g [1].

Procurement Research Reagent Building Block

Optimal Research Scenarios for Leveraging 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine (CAS 21767-16-8)


Medicinal Chemistry: Scaffold for Lead Optimization of SCD1 and Related Enzyme Inhibitors

Given the potent SCD1 inhibitory activity of a closely related derivative [1], 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine is a high-priority building block for synthesizing focused libraries to explore structure-activity relationships (SAR) around the phenoxy pyrrolidine core. Its specific 3-substitution pattern provides a distinct vector for diversification, enabling the exploration of novel chemical space not covered by 2- or 4-substituted isomers [2].

Pharmacological Tool Synthesis: Creation of Novel GPCR and CNS-Targeted Ligands

The enhanced lipophilicity conferred by the 3-(trifluoromethyl)phenoxy group (cLogP = 2.54) makes this compound an excellent starting material for synthesizing ligands designed to cross the blood-brain barrier. This property is particularly valuable for developing pharmacological tools to study central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters, where membrane permeability is a critical requirement .

Building Block in Fluorine Chemistry: Introduction of a Lipophilic, Metabolically Stable Fragment

In synthetic organic chemistry, this compound serves as a convenient, commercially available source for installing a lipophilic and metabolically stable 3-(trifluoromethyl)phenoxy-pyrrolidine motif into larger, more complex molecular architectures . The secondary amine of the pyrrolidine ring is a versatile handle for further derivatization, such as amide bond formation, reductive amination, or alkylation, allowing for rapid construction of diverse compound libraries.

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